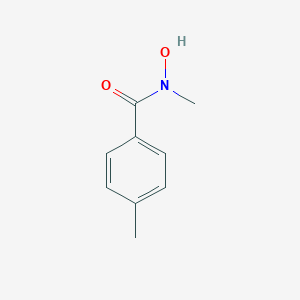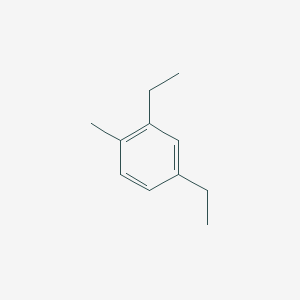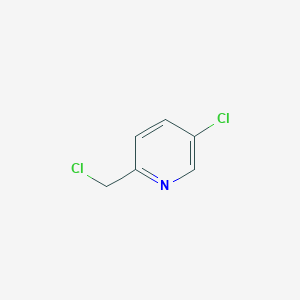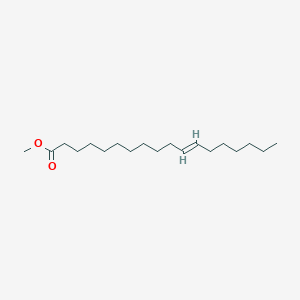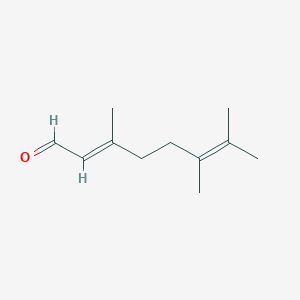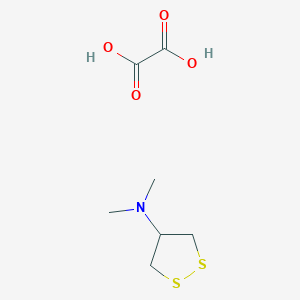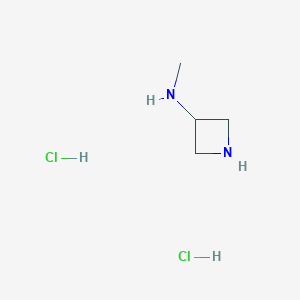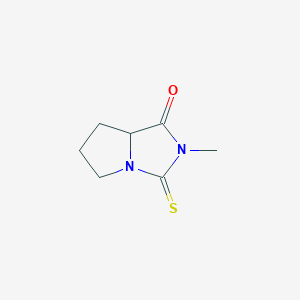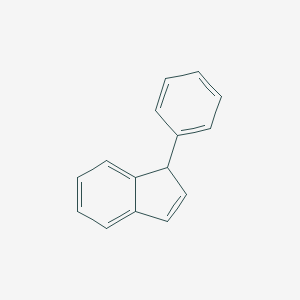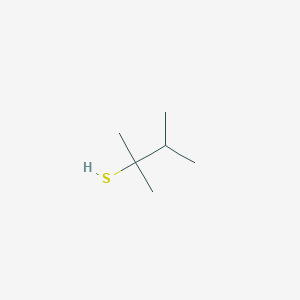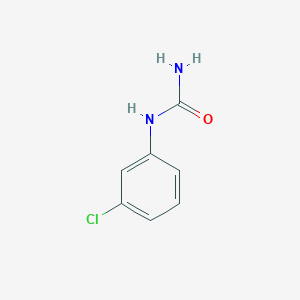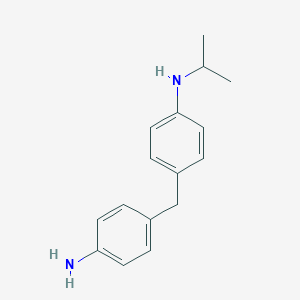
N-Isopropyl-4,4'-methylenedianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isopropyl-4,4'-methylenedianiline is an organic compound with the molecular formula C16H20N2. It is a derivative of benzenamine, also known as aniline, which is a primary aromatic amine. This compound is characterized by the presence of an aminophenyl group attached to the benzene ring, along with a methyl group and an isopropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-4,4'-methylenedianiline typically involves the reaction of 4-aminobenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux temperature, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-Isopropyl-4,4'-methylenedianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Halogenated benzenamine derivatives.
科学研究应用
N-Isopropyl-4,4'-methylenedianiline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Isopropyl-4,4'-methylenedianiline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-[(1E)-2-(4-aminophenyl)ethenyl]-N-methyl-
Uniqueness
N-Isopropyl-4,4'-methylenedianiline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an aminophenyl group and an isopropyl group differentiates it from other similar compounds, influencing its reactivity and applications.
属性
CAS 编号 |
10029-31-9 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
4-[[4-(propan-2-ylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-12(2)18-16-9-5-14(6-10-16)11-13-3-7-15(17)8-4-13/h3-10,12,18H,11,17H2,1-2H3 |
InChI 键 |
OYZBHMQKSAYWAI-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
规范 SMILES |
CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Key on ui other cas no. |
10029-31-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


